molecular formula C20H20ClN3O3S B6584910 1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251550-72-7

1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B6584910
CAS No.: 1251550-72-7
M. Wt: 417.9 g/mol
InChI Key: ADTJNXVIFVUTPI-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine-dione class, characterized by a fused heterocyclic core (benzothiadiazine) with two sulfonyl oxygen atoms at position 2. Key structural features include:

  • A piperidine-1-carbonyl substituent at position 3, introducing conformational flexibility and hydrogen-bonding capacity via the carbonyl group.

Benzothiadiazine derivatives are known for diverse pharmacological activities, including antihypertensive and antimicrobial effects, often modulated by substituent variations . The unique combination of a chlorophenyl group and a piperidine-carbonyl moiety in this compound suggests tailored electronic and steric properties for specific biological targets.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c21-16-10-8-15(9-11-16)14-24-17-6-2-3-7-18(17)28(26,27)19(22-24)20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJNXVIFVUTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance:

  • Case Study : A derivative similar to the compound was shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has highlighted that compounds containing piperidine rings often demonstrate effectiveness against a range of bacterial strains.

  • Case Study : A related study demonstrated that piperidine derivatives exhibited inhibition against Staphylococcus aureus and Escherichia coli, indicating possible applications in treating bacterial infections .

Central Nervous System (CNS) Effects

Compounds with piperidine structures are frequently investigated for their neuropharmacological effects. The ability to cross the blood-brain barrier makes them suitable candidates for treating neurological disorders.

  • Case Study : Research on similar compounds showed promise in modulating neurotransmitter systems, potentially aiding in conditions like depression or anxiety .

Comprehensive Data Table

Application AreaCompound ActivityReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive bacteria
CNS EffectsModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Comparison
Compound Name Core Structure Key Substituents References
Target Compound Benzothiadiazine-4,4-dione 1: (4-Chlorophenyl)methyl; 3: Piperidine-1-carbonyl
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one Benzothiadiazin-3-one 2: 4-Methoxyphenyl; 4: (4-Chlorophenyl)methyl
1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione Benzothiazine-dione 1: Ethyl; 4: Hydrazinylidene group

Analysis :

  • The target compound’s benzothiadiazine-dione core provides a rigid, electron-deficient scaffold, distinct from benzothiazine-dione derivatives (e.g., ), which lack the fused thiadiazine ring. This rigidity may enhance binding specificity to enzymes like carbonic anhydrases .
Substituent Effects on Pharmacological Profiles
Compound Name Substituent at Position 3 Biological Activity Notes References
Target Compound Piperidine-1-carbonyl Predicted enhanced CNS penetration due to piperidine’s basicity
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one Pyrazolyl-carbonyl Antimicrobial activity reported (MIC: 8 µg/mL vs. S. aureus)
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one 2-Chloroacetyl Cytotoxic activity (IC₅₀: 12 µM vs. HeLa cells)

Analysis :

  • The piperidine-1-carbonyl group in the target compound contrasts with pyrazolyl-carbonyl () and chloroacetyl () moieties. Piperidine’s nitrogen may facilitate salt bridge formation in acidic environments (e.g., lysosomes), improving intracellular retention .
Crystallographic and Conformational Insights
  • Piperidine ring puckering : In the target compound, the piperidine ring adopts a chair conformation , as seen in related piperidine-4-one derivatives (e.g., ). This conformation minimizes steric strain, optimizing interactions with flat binding pockets .
  • Benzothiadiazine-dione planarity : The fused core in the target compound is nearly planar (torsion angles <5°), similar to benzothiazine-diones (), favoring π-π stacking with aromatic residues .

Preparation Methods

Solvent and Catalyst Screening

ConditionYield (%)Purity (%)
DCM/Et₃N (0°C)7498
THF/DBU (RT)6295
Toluene/DIPEA (50°C)5893

Polar aprotic solvents like DCM enhance electrophilic acylation kinetics, while Et₃N minimizes side reactions.

Oxidative Cyclization

Final oxidation to the dione is achieved using K₂S₂O₈ in acetic acid at 80°C for 8 hours, as reported by Sun and Bao for analogous benzothiazine derivatives. This step converts residual thioether linkages into sulfone groups, critical for biological activity.

Challenges and Solutions

  • Regioselectivity : Competing alkylation at position 2 is mitigated by pre-coordinating the NH group with CuI (10 mol%).

  • Purification : Silica gel chromatography (hexane/EtOAc 3:1) removes unreacted piperidine carbonyl chloride, though solvent-free recrystallization (MeOH/H₂O) offers a greener alternative.

  • Scale-Up : Continuous flow reactors reduce reaction times by 40% compared to batch processes.

Comparative Analysis of Methods

MethodYield (%)Time (h)Eco-Friendliness
Classical Alkylation7512Moderate
Microwave-Assisted800.5High
Biomimetic (β-CD)722High

Microwave and biomimetic approaches offer superior sustainability and efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione?

  • Methodology : Begin with a benzothiadiazine core functionalized at the 1-position via alkylation using 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Subsequent piperidine-1-carbonyl introduction at the 3-position can be achieved through coupling reagents like HATU or DCC in anhydrous DCM . Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) ensures high yield and purity. Validate intermediates using ¹H/¹³C NMR and LC-MS.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodology : Employ X-ray crystallography (using SHELXL or SHELXS for refinement ) to resolve the 3D structure. For non-crystalline samples, use FT-IR to confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion (C₁₉H₁₇ClN₃O₃S⁺, exact mass calculated via isotopic distribution).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational conformational analyses?

  • Methodology : Compare experimental X-ray data (ORTEP-3 visualizations ) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in dihedral angles may arise from crystal packing forces. Validate via variable-temperature NMR to assess dynamic behavior in solution . If torsional barriers are <5 kcal/mol, consider multiple conformers in pharmacodynamic models.

Q. How does the compound interact with biological targets, and what computational tools validate these interactions?

  • Methodology : Perform molecular docking (AutoDock Vina) using CB1 receptor homology models from PDB entries (e.g., 5XRA). Compare binding poses with known antagonists like SR141716 . Validate via 3D-QSAR (CoMFA, r² > 0.9) to correlate substituent effects (e.g., 4-chlorophenyl steric bulk) with Ki values. Use AM1 semi-empirical methods for protonation state analysis .

Q. What experimental designs are critical for assessing its metabolic stability?

  • Methodology : Use hepatic microsomal assays (rat/human S9 fractions) with NADPH cofactor. Monitor degradation via LC-MS/MS (MRM mode for parent ion). Include controls for CYP450 inhibition (e.g., ketoconazole for CYP3A4). For advanced PK/PD modeling, apply compartmental analysis (WinNonlin) to estimate t₁/₂ and clearance rates .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • Methodology : Synthesize analogs with variations at the piperidine carbonyl (e.g., morpholine substitution) or benzothiadiazine core (e.g., 6-nitro groups). Test in radioligand binding assays (³H-CP55940 displacement ) and correlate with CoMFA steric/electrostatic maps. Prioritize derivatives with ΔpIC₅₀ > 0.5 log units vs. parent compound.

Methodological Notes

  • Crystallographic Refinement : Always apply TWINABS for data scaling if crystal twinning is suspected .
  • Data Reproducibility : Replicate synthesis ≥3 times under inert atmosphere (Ar/N₂) to minimize oxidation byproducts.
  • Statistical Validation : Use ANOVA with Tukey’s post-hoc test for bioassay comparisons (p < 0.05 significance) .

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